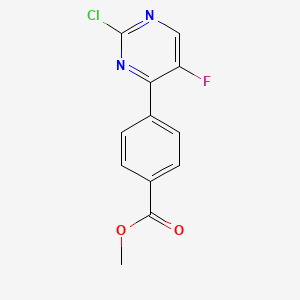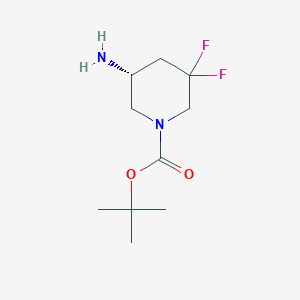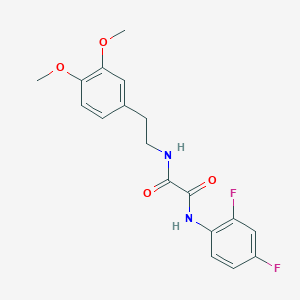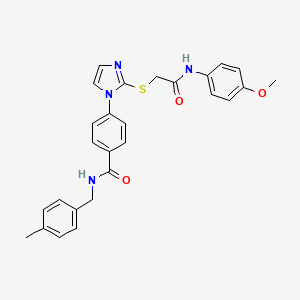
Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate
Descripción general
Descripción
“Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate” is a chemical compound with the molecular formula C12H8ClFN2O2 . It is a derivative of pyrimidine, which is a widespread two-nitrogen containing compound in nature .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including “this compound”, involves a pyrimidine ring, which is a six-membered heterocyclic aromatic moiety . This structure is often involved in weak but significant interactions like C–H···O, C–H···F and π–π, which contribute to the stability of the structure .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 266.66 . The exact physical and chemical properties of this compound are not detailed in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Protoporphyrinogen IX Oxidase Inhibitors : The compound has been studied as part of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors. These inhibitors are analyzed for their crystal structures, showcasing the dihedral angles between aromatic rings and distances between atoms, which are crucial for their bioactivity (Li et al., 2005).
Ligand in Metal Complexes : Another application is its role as a ligand in the self-assembly of Co(II), Ni(II), Cu(II), and Cu(I) complexes. The ligand shows various coordination modes, resulting in mononuclear, layer, and chain structures in these complexes. This diversity indicates potential applications in catalysis, molecular recognition, and materials science (Xie et al., 2014).
Applications in Heterocyclic Synthesis
Heterocyclic Systems : The compound has been utilized in the synthesis of heterocyclic systems, indicating its potential in pharmaceutical and agrochemical research. For instance, it served as a reagent in preparing substituted fused pyrimidinones, which are key structures in many biologically active molecules (Toplak et al., 1999).
Herbicidal Application : In the context of agrochemicals, derivatives of this compound, such as ZJ0273, have been labeled with tritium and carbon-14 for use in weed control. These labeled compounds are crucial for understanding the environmental behavior and fate of herbicidal ingredients (Yang et al., 2008).
Corrosion Inhibition
- Corrosion Inhibitors : Pyrimidinic Schiff bases derived from similar compounds have shown effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. This application is significant for industrial processes where corrosion resistance is critical (Ashassi-Sorkhabi et al., 2005).
Materials Science
- Electrochromic Materials : Derivatives have been explored for their use in creating electrochromic materials. These materials are essential for smart windows, displays, and other applications where controlled light transmission is required (Almeida et al., 2017).
Direcciones Futuras
The future directions for “Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate” and other pyrimidine derivatives involve further exploration of their pharmacological applications . Special attention will be given to novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .
Mecanismo De Acción
Target of Action
Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate is a pyrimidine derivative that has been reported to be used in the synthesis of regulators for TRPV3 (Transient Receptor Potential Vanilloid 3) . TRPV3 is a non-selective calcium-permeable cation channel, primarily expressed in keratinocytes, the predominant cell type in the outermost layer of the skin .
Mode of Action
Given its use in the synthesis of trpv3 regulators, it can be inferred that it may interact with the trpv3 channel, potentially influencing its function and the calcium ion permeability .
Biochemical Pathways
As a potential regulator of trpv3, it could influence the calcium signaling pathways in keratinocytes . Calcium signaling plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Result of Action
Given its potential role in regulating trpv3, it could influence cellular processes in keratinocytes, such as proliferation, differentiation, and apoptosis, through modulation of calcium signaling .
Propiedades
IUPAC Name |
methyl 4-(2-chloro-5-fluoropyrimidin-4-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O2/c1-18-11(17)8-4-2-7(3-5-8)10-9(14)6-15-12(13)16-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPHMYNSNHSLCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2767274.png)

![Tert-butyl N-[(1S,2S)-2-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate](/img/structure/B2767280.png)
![Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2767282.png)

![3-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2767284.png)


![Ethyl 3,5-dichloro-4-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzoate](/img/structure/B2767289.png)
![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2767292.png)



